Introduction: The Strategic Design of a Heterobifunctional Linker
Introduction: The Strategic Design of a Heterobifunctional Linker
An In-Depth Technical Guide to Propargyl-PEG3-phosphonic acid ethyl ester: Properties, Reactivity, and Applications
In the landscape of modern chemical biology and materials science, precision and control are paramount. The ability to selectively connect distinct molecular entities—be they small molecule drugs, large biologics, or solid surfaces—underpins progress in fields ranging from targeted therapeutics to advanced diagnostics. Propargyl-PEG3-phosphonic acid ethyl ester (CAS: 1052678-30-4) emerges as a quintessential tool in this context. It is not merely a chemical compound but a strategically engineered heterobifunctional linker, designed to offer orthogonal reactivity at either end of a flexible, hydrophilic spacer.
This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth exploration of this versatile molecule. We will dissect its core components, elucidate its chemical reactivity, present field-proven experimental protocols, and survey its critical applications. The narrative moves beyond a simple recitation of facts to explain the causality behind its design and utility, reflecting a Senior Application Scientist's perspective on leveraging its unique properties for successful research outcomes.
Part 1: Core Chemical and Physical Properties
The functionality of Propargyl-PEG3-phosphonic acid ethyl ester is a direct result of its three constituent parts: a terminal propargyl group, a tri-polyethylene glycol (PEG3) spacer, and a phosphonic acid ethyl ester moiety.[1] Each component imparts distinct and crucial characteristics to the overall molecule.
Molecular Identity and Physicochemical Characteristics
A clear understanding of the fundamental properties is the foundation for any experimental design. The key identifiers and physicochemical characteristics are summarized below.
| Property | Value | Source(s) |
| Chemical Name | diethyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)phosphonate | [2][3] |
| CAS Number | 1052678-30-4 | [2] |
| Molecular Formula | C13H25O6P | [3] |
| Molecular Weight | 308.31 g/mol | [2] |
| InChI Key | WNCMRBALVMVXLA-UHFFFAOYSA-N | [1][2] |
| Purity | Typically ≥95-98% | [2] |
| Solubility | Soluble in DMSO, DCM | [4] |
| Storage Conditions | Store at -20°C for long-term stability | [4][5] |
Structural Dissection and Functional Significance
The molecule's architecture is a testament to rational design in bifunctional scaffolds.[1]
Caption: Workflow for a typical CuAAC "Click" reaction.
Experimental Protocol: CuAAC Conjugation to an Azide-Modified Peptide
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Objective: To conjugate Propargyl-PEG3-phosphonic acid ethyl ester to an azide-containing peptide.
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Materials:
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Propargyl-PEG3-phosphonic acid ethyl ester (10 mM stock in DMSO).
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Azide-Peptide (e.g., Azido-Gly-Arg-Gly-Asp-Ser) (10 mM stock in water).
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Copper(II) Sulfate (CuSO4) (50 mM stock in water).
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Sodium Ascorbate (100 mM stock in water, freshly prepared).
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Solvent: PBS buffer, pH 7.4, or a mixture like t-BuOH/H2O.
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Methodology:
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Reactant Preparation: In a microcentrifuge tube, add 10 µL of the Azide-Peptide stock solution (0.1 µmol, 1.0 eq). Add 12 µL of the Propargyl-PEG3-phosphonic acid ethyl ester stock solution (0.12 µmol, 1.2 eq). Add buffer to a final volume of 100 µL.
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Catalyst Addition: Premix the catalyst. Add 4 µL of the CuSO4 stock solution (0.2 µmol, 2.0 eq) to 4 µL of the Sodium Ascorbate stock solution (0.4 µmol, 4.0 eq). The solution should turn a faint yellow. Causality Note: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ. A slight excess ensures the catalyst remains in its active state throughout the reaction.
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Initiation: Immediately add the 8 µL of the catalyst mixture to the reactant solution. Vortex gently to mix.
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Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
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Purification: Upon completion (monitored by LC-MS), the resulting conjugate can be purified using reverse-phase HPLC to remove excess reagents and catalyst.
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The Phosphonate Terminus: Surface Modification and Immobilization
The phosphonate ester end is ideal for anchoring molecules onto metal oxide surfaces. The ester provides moderate stability, but for applications requiring robust, long-term immobilization, it is often hydrolyzed to the free phosphonic acid.
Experimental Protocol: Hydrolysis and Immobilization onto a Titanium Dioxide Surface
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Objective: To functionalize a TiO2-coated slide with the linker for subsequent biomolecule attachment.
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Materials:
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Propargyl-PEG3-phosphonic acid ethyl ester.
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Hydrochloric Acid (HCl), 1 M.
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Ethanol.
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Titanium dioxide-coated glass slides.
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-
Methodology:
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Ester Hydrolysis (Deprotection):
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Dissolve the linker in a 1:1 mixture of ethanol and 1 M HCl.
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Heat the solution at 50-60°C for 2-4 hours. Causality Note: The acidic conditions catalyze the hydrolysis of the ethyl ester groups to carboxylic acids, exposing the highly adhesive phosphonic acid groups.
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Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
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Neutralize the solution carefully with a base (e.g., NaOH) and remove the solvent under reduced pressure to yield the free acid form (Propargyl-PEG3-phosphonic acid).
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-
Surface Functionalization:
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Prepare a 1-5 mM solution of the hydrolyzed linker (Propargyl-PEG3-phosphonic acid) in a suitable solvent like ethanol or anhydrous toluene.
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Immerse the pre-cleaned TiO2 slides in the solution.
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Incubate for 12-24 hours at room temperature. Causality Note: The phosphonic acid groups form strong, dative bonds with the metal oxide surface, creating a self-assembled monolayer.
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Remove the slides and rinse thoroughly with ethanol and deionized water to remove any non-covalently bound linker.
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The slide is now functionalized with terminal propargyl groups, ready for subsequent click chemistry immobilization of azide-tagged biomolecules.
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Part 3: Key Applications in Research and Development
The unique bifunctional nature of this linker has positioned it as a critical component in several high-impact research areas.
Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are revolutionary therapeutic modalities that co-opt the cell's natural protein disposal system to degrade specific disease-causing proteins. [5]They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. Propargyl-PEG3-phosphonic acid and its derivatives are frequently used as the linker component. [5][6][7]The PEG spacer provides the necessary length and flexibility for the two ligands to simultaneously engage their respective protein partners, and its hydrophilicity aids in the overall solubility and cell permeability of the final PROTAC molecule.
Caption: General structure of a PROTAC utilizing a PEG linker.
Biocompatible Surface Engineering
The ability to create stable, functionalized surfaces is vital for medical implants, biosensors, and diagnostic arrays. By using the phosphonate anchor, researchers can coat metal oxide materials (e.g., titanium implants) with this linker. [1]The exposed propargyl groups can then be used to immobilize bioactive molecules, such as anti-fouling polymers, cell-adhesion peptides (like RGD), or antibodies, thereby creating a highly specific and biocompatible interface.
Development of Imaging Agents and Diagnostics
The phosphonate group's ability to chelate metal ions can be exploited in the development of imaging agents. [8]By conjugating a targeting ligand (e.g., a small molecule or antibody) to the propargyl end, and then chelating a paramagnetic or radioactive metal ion with the phosphonate end, one can create targeted contrast agents for MRI or radiotracers for PET imaging, respectively. [8]
Part 4: Synthesis, Stability, and Handling
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Synthesis: A common synthetic route involves a Williamson ether synthesis to attach the propargyl group to a PEG3 diol, followed by functionalization of the other end and a Michaelis-Arbuzov reaction with triethyl phosphite to install the phosphonate ester. [1]Orthogonal protecting group strategies are essential to ensure selective functionalization of each end of the PEG spacer. [1]* Stability: The phosphonate ester linkages exhibit moderate stability. They are susceptible to hydrolysis under strong acidic or basic conditions, a property that can be intentionally used for deprotection. [1]At neutral pH and ambient temperature, hydrolysis is generally slow. The ether linkages of the PEG backbone and the carbon-phosphorus bond are highly stable.
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Handling and Storage: For maximum shelf-life, the compound should be stored at -20°C. [4][9]As with all laboratory chemicals, appropriate personal protective equipment (gloves, safety glasses) should be worn. For research use only. Not for human or veterinary use. [1]
Conclusion
Propargyl-PEG3-phosphonic acid ethyl ester is a powerful and versatile tool that embodies the principles of modern molecular engineering. Its well-defined structure, combining a hydrophilic spacer with two orthogonally reactive functional groups, provides researchers with a reliable platform for a myriad of applications. From constructing next-generation PROTAC therapeutics and engineering bioactive surfaces to developing novel diagnostic agents, this linker offers a robust solution for covalently connecting disparate chemical and biological worlds. Understanding its properties and the rationale behind its design is key to unlocking its full potential in the laboratory.
References
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Propargyl-PEG3-phosphonic acid ethyl ester|CAS 1052678-30-4 - DC Chemicals. (URL: [Link])
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Propargyl-PEG3-phosphonic acid | C9H17O6P | CID 123132122 - PubChem - NIH. (URL: [Link])
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Phosphonic Systems. Part 3.' Diethyl Prop-2-enylphosphonate, a New and Versatile Substrate in Carbon-Carbon Bond - Docentes FCT NOVA. (URL: [Link])
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